(3-Hydroxypropyl)triphenylphosphonium iodide
Overview
Description
(3-Hydroxypropyl)triphenylphosphonium iodide is an organophosphorus compound with the molecular formula C21H22IOP It is characterized by the presence of a triphenylphosphonium group attached to a 3-hydroxypropyl chain, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypropyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with 3-chloropropanol in the presence of an iodide source. The reaction proceeds via a nucleophilic substitution mechanism, where the triphenylphosphine attacks the carbon atom bonded to the chlorine, resulting in the formation of the phosphonium salt.
Reaction Conditions:
Reagents: Triphenylphosphine, 3-chloropropanol, sodium iodide or potassium iodide.
Solvent: Anhydrous acetonitrile or tetrahydrofuran.
Temperature: The reaction is typically carried out at room temperature to 60°C.
Time: The reaction time can vary from several hours to overnight, depending on the specific conditions used.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (3-Hydroxypropyl)triphenylphosphonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonium group can be reduced under specific conditions.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as cyanide (CN-) or thiolate (RS-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (3-oxopropyl)triphenylphosphonium iodide.
Reduction: Formation of (3-hydroxypropyl)triphenylphosphine.
Substitution: Formation of various substituted triphenylphosphonium compounds depending on the nucleophile used.
Scientific Research Applications
(3-Hydroxypropyl)triphenylphosphonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting drugs to mitochondria.
Mechanism of Action
The mechanism of action of (3-Hydroxypropyl)triphenylphosphonium iodide is primarily related to its ability to target mitochondria. The triphenylphosphonium group facilitates the accumulation of the compound within the mitochondria due to its lipophilic cationic nature. Once inside the mitochondria, the compound can exert its effects by interacting with mitochondrial membranes or enzymes, potentially disrupting mitochondrial function and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- (3-Carboxypropyl)triphenylphosphonium bromide
- (2-Hydroxypropyl)triphenylphosphonium triflate
- Polymer-supported triphenylphosphine
Comparison: (3-Hydroxypropyl)triphenylphosphonium iodide is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and chemical reactions compared to its analogs. For instance, (3-Carboxypropyl)triphenylphosphonium bromide has a carboxyl group instead of a hydroxyl group, which can affect its reactivity and biological activity. Similarly, (2-Hydroxypropyl)triphenylphosphonium triflate has a different positional isomerism, which can influence its chemical properties and applications .
Properties
IUPAC Name |
3-hydroxypropyl(triphenyl)phosphanium;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22OP.HI/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPPTFDKMMKCIQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466003 | |
Record name | (3-Hydroxypropyl)(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14580-95-1 | |
Record name | NSC158462 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Hydroxypropyl)(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-HYDROXYPROPYL)-TRIPHENYLPHOSPHONIUM IODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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